molecular formula C16H22N4O B280372 N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B280372
M. Wt: 286.37 g/mol
InChI Key: LDTMSVZVALRAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 for military use and has since become a popular commercial product. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood. It is believed to work by interfering with the olfactory system of insects, making it more difficult for them to detect the presence of a host. This compound may also act as a deterrent by producing an unpleasant odor or taste.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can penetrate the skin and enter the bloodstream, but it is rapidly metabolized and excreted. This compound has also been shown to have low toxicity in mammals, but high doses can cause neurological symptoms such as seizures.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide is a widely used insect repellent and has been extensively studied for its effectiveness. It is a useful tool for studying the behavior and physiology of insects in laboratory settings. However, this compound has limitations in terms of its toxicity and potential effects on experimental outcomes. Researchers must be careful to control for the effects of this compound when using it in experiments.

Future Directions

There are several future directions for research on N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of new insect repellents that are more effective and less toxic than this compound. Another area of interest is the study of the effects of this compound on non-target organisms, such as aquatic life and beneficial insects. Finally, there is a need for further research on the mechanism of action of this compound and its potential effects on human health.

Synthesis Methods

N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process starting with 4-nitrobenzaldehyde. The first step is the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride. The second step is the reaction of 4-aminobenzaldehyde with diethylamine to form N,N-diethyl-4-aminobenzaldehyde. The third step is the cyclization of N,N-diethyl-4-aminobenzaldehyde with ethyl acetoacetate to form this compound.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide has been extensively studied for its insect repellent properties. It is commonly used in field studies to evaluate the effectiveness of repellents against various insect species. This compound has also been studied for its effects on the behavior and physiology of insects. For example, studies have shown that this compound can interfere with the olfactory system of mosquitoes, making it more difficult for them to locate a host.

Properties

Molecular Formula

C16H22N4O

Molecular Weight

286.37 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H22N4O/c1-4-19(5-2)15-9-7-14(8-10-15)18-16(21)13-11-17-20(6-3)12-13/h7-12H,4-6H2,1-3H3,(H,18,21)

InChI Key

LDTMSVZVALRAKM-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N(CC)CC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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